

# troubleshooting inconsistent results with A1AR antagonist 6

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## Compound of Interest

Compound Name: A1AR antagonist 6

Cat. No.: B5545021

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## Technical Support Center: A1AR Antagonist 6

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the A1 adenosine receptor (A1AR) antagonist, Compound 6. This guide provides answers to frequently asked questions and detailed troubleshooting advice to address common issues and ensure consistent, reliable results.

## Frequently Asked Questions (FAQs)

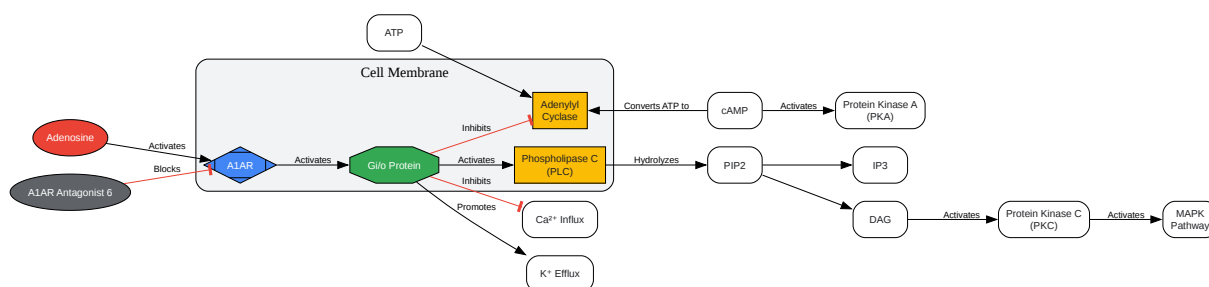
Q1: What is **A1AR antagonist 6** and what is its reported activity?

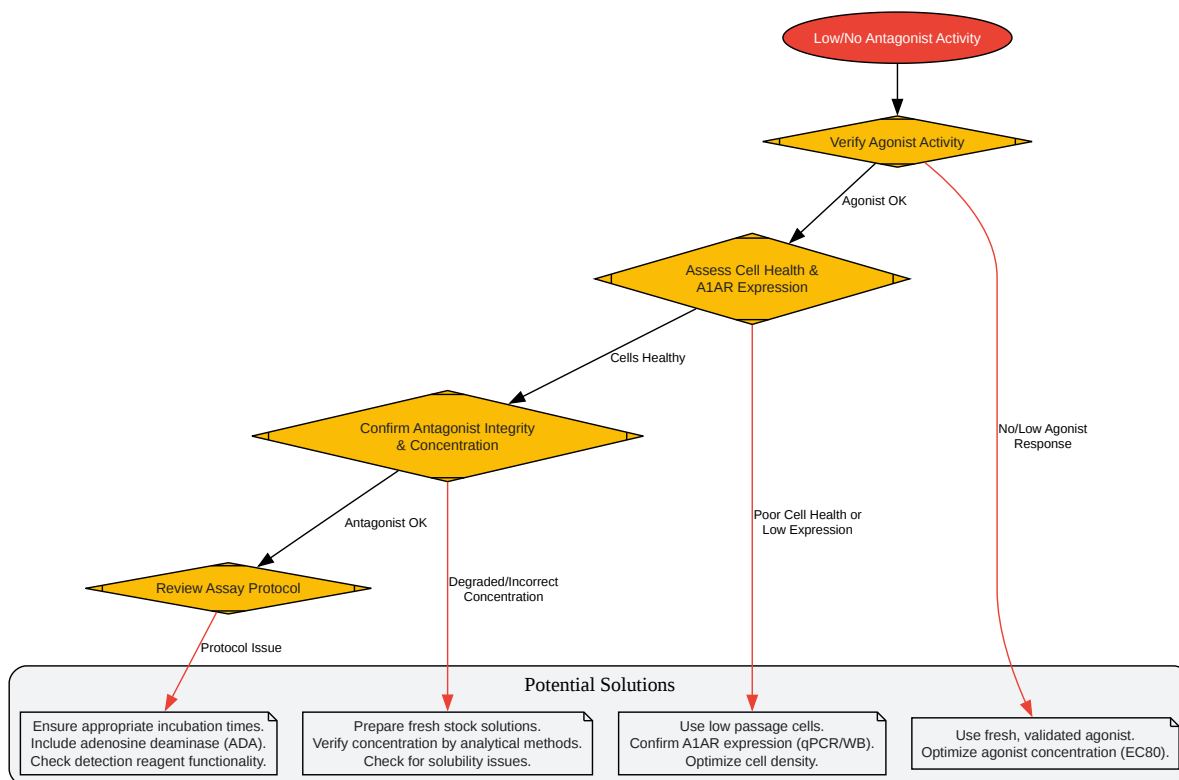
**A1AR antagonist 6** is a 9-ethyladenine derivative that acts as a potent and selective antagonist for the A1 adenosine receptor.[1] In studies, it has demonstrated the ability to counteract neuroinflammation. Published data indicates a pIC50 of 6.38 and a pKi of 7.13 for the human A1AR.[2]

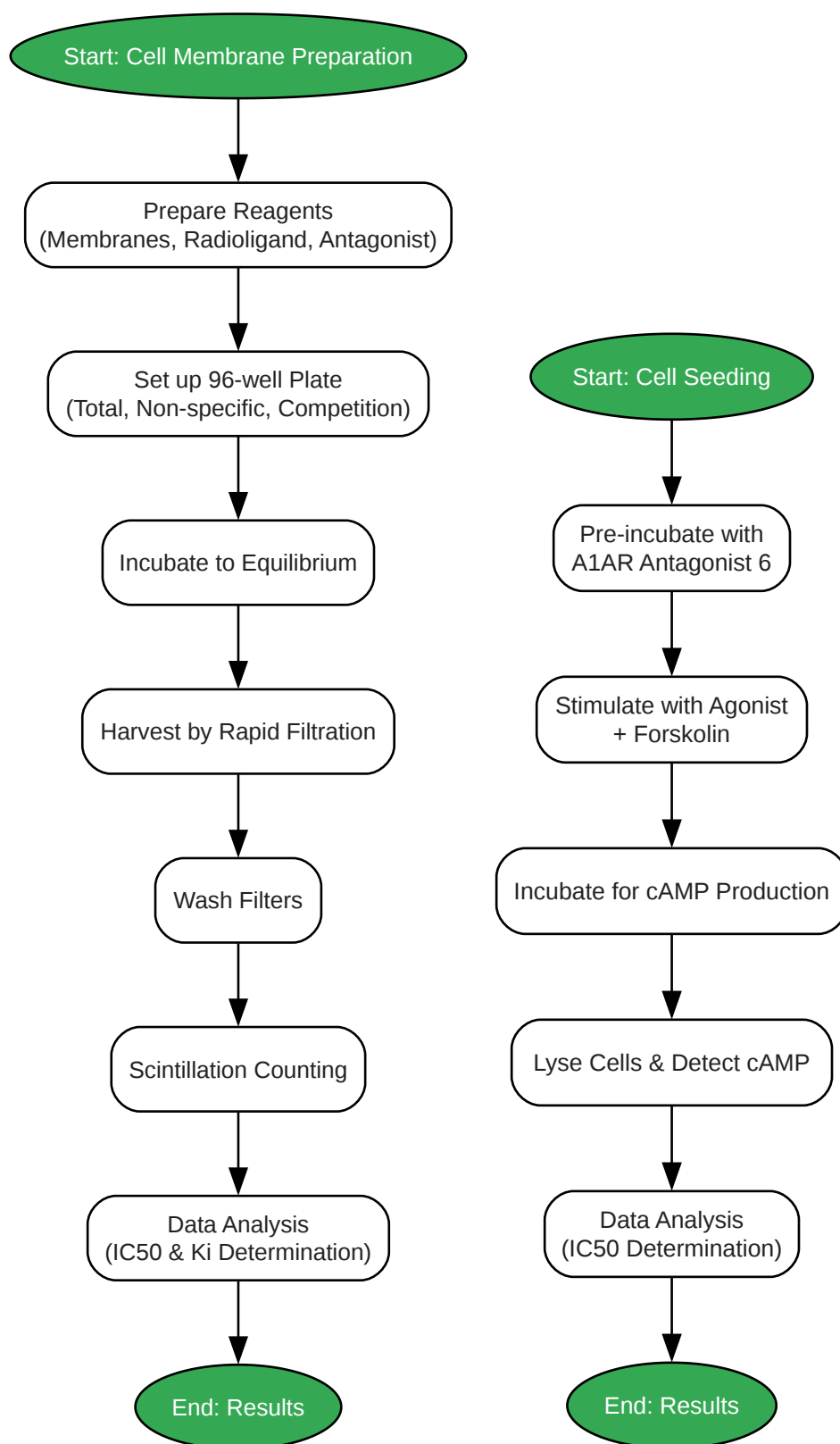
Q2: What is the canonical signaling pathway for the A1 adenosine receptor?

The A1 adenosine receptor (A1AR) is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Upon activation by its endogenous ligand adenosine, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can also activate various downstream effectors, including phospholipase C (PLC), which in turn activates protein kinase C (PKC) and modulates ion channels. A1AR

activation can also influence mitogen-activated protein kinase (MAPK) pathways. Antagonists like Compound 6 block these effects by preventing adenosine from binding to the receptor.







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